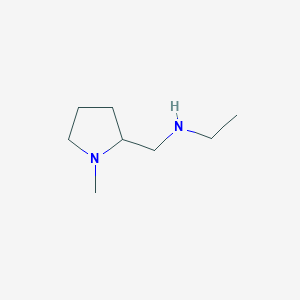

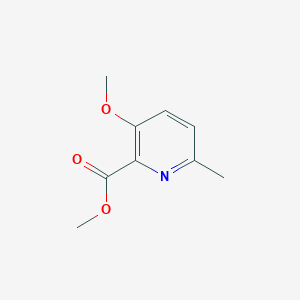

![molecular formula C8H5NOS B1321774 Thieno[3,2-C]pyridine-2-carbaldehyde CAS No. 94226-19-4](/img/structure/B1321774.png)

Thieno[3,2-C]pyridine-2-carbaldehyde

Overview

Description

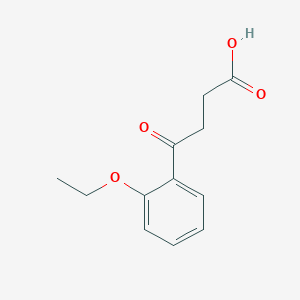

Thieno[3,2-C]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H5NOS . It is a solid substance and is used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of Thieno[3,2-C]pyridine-2-carbaldehyde is characterized by a thieno[3,2-C]pyridine core . The InChI code for this compound is 1S/C8H6NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5,11H .Chemical Reactions Analysis

Thieno[3,2-C]pyridine-2-carbaldehyde participates in various chemical reactions . The specific reactions it undergoes can depend on the conditions of the reaction, such as the presence of other reactants and the temperature .Physical And Chemical Properties Analysis

Thieno[3,2-C]pyridine-2-carbaldehyde is a solid substance . It has a molecular weight of 164.21 . It should be stored at room temperature .Scientific Research Applications

Thieno[3,2-C]pyridine-2-carbaldehyde: A Comprehensive Analysis of Scientific Research Applications

Antithrombotic Applications: Thieno[3,2-c]pyridine derivatives have been identified as potential agents for inhibiting blood-platelet aggregation, which is a crucial step in the formation of thrombi and clots. These compounds could be used to develop new antithrombotic medications that prevent clot formation in conditions such as deep vein thrombosis or during surgical procedures .

Anticancer Potential: Studies have shown that certain thieno[3,2-c]pyridine compounds exhibit cytotoxic effects on cancer cell lines. For instance, in the MCF-7 breast cancer cell line, these compounds have demonstrated increased cytotoxicity with higher concentrations and longer treatment durations . This suggests a potential application in developing targeted cancer therapies.

Kinase Inhibition for Drug Discovery: Thieno[3,2-c]pyridine derivatives have been explored as kinase inhibitors, which are important targets in drug discovery for various diseases. These compounds have shown promise in inhibiting G protein-coupled receptor kinase 2 (GRK2), which plays a role in heart failure and other conditions .

Safety and Hazards

Mechanism of Action

Target of Action

Thieno[3,2-C]pyridine-2-carbaldehyde is primarily targeted towards the G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a crucial role in regulating the activity of G protein-coupled receptors, which are involved in a wide range of physiological processes.

Mode of Action

The compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell . The thieno[3,2-C]pyridine scaffold forms hydrogen bonds with the hinge region of the kinase . This interaction inhibits the kinase’s activity, thereby modulating the function of G protein-coupled receptors .

Biochemical Pathways

The inhibition of GRK2 by Thieno[3,2-C]pyridine-2-carbaldehyde affects the signaling pathways mediated by G protein-coupled receptors . .

Result of Action

The molecular and cellular effects of Thieno[3,2-C]pyridine-2-carbaldehyde’s action are primarily the result of its inhibitory effect on GRK2 . By inhibiting this kinase, the compound can modulate the activity of G protein-coupled receptors, potentially influencing a variety of cellular processes.

properties

IUPAC Name |

thieno[3,2-c]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWWQVDSQWYRIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1SC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607176 | |

| Record name | Thieno[3,2-c]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-C]pyridine-2-carbaldehyde | |

CAS RN |

94226-19-4 | |

| Record name | Thieno[3,2-c]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Thieno[3,2-C]pyridine-2-carbaldehyde of interest in medicinal chemistry?

A1: Thieno[3,2-C]pyridine-2-carbaldehyde is a heterocyclic compound structurally similar to quinoline and isoquinoline, which are known for their diverse biological activities. This structural similarity suggests that Thieno[3,2-C]pyridine-2-carbaldehyde derivatives might also exhibit valuable pharmacological properties. Recent research has focused on using it as a precursor for synthesizing α-aminophosphonate derivatives []. These derivatives have shown promising anticancer activity against specific cancer cell lines, making them attractive candidates for further drug development efforts.

Q2: How was Thieno[3,2-C]pyridine-2-carbaldehyde used to synthesize the α-aminophosphonate derivatives in the study?

A2: Researchers synthesized a series of novel α-aminophosphonate derivatives containing Thieno[3,2-C]pyridine using a multi-step process. First, they synthesized Thieno[3,2-C]pyridine-2-carbaldehyde (4) starting from 3-thiophene formaldehyde and 2,2-dimethoxyethanamine via nucleophilic addition, reduction, substitution, cyclization, and formylation reactions. Then, they employed a Mannich-type reaction involving Thieno[3,2-C]pyridine-2-carbaldehyde (4), a phosphate ester, and an aromatic amine to produce the final α-aminophosphonate derivatives []. This synthetic strategy allowed for the creation of a library of compounds with varying substituents, enabling the exploration of structure-activity relationships and the identification of promising candidates for further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)

![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)